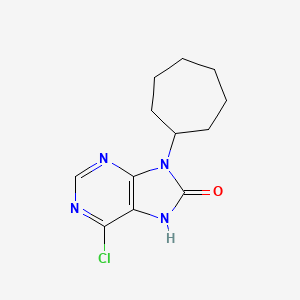

6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one

Description

Significance of Purine (B94841) Derivatives in Biological Processes and Drug Discovery

Purine derivatives are integral to a vast array of biological processes. As the core structures of adenine (B156593) and guanine, they are the building blocks of nucleic acids, DNA and RNA. Beyond this fundamental role, they are key components of energy carriers like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and various coenzymes. This inherent biological importance makes the purine scaffold a "privileged" structure in drug discovery.

The therapeutic potential of purine analogues is extensive, with applications spanning oncology, virology, and immunology. By mimicking endogenous purines, these synthetic derivatives can interact with a wide range of biological targets, including enzymes and receptors, to modulate cellular pathways. This has led to the development of a multitude of purine-based drugs. Their versatility allows for structural modifications that can fine-tune their biological activity, selectivity, and pharmacokinetic properties, making them a cornerstone of modern medicinal chemistry.

The Purin-8(9H)-one Scaffold as a Promising Pharmacophore

Within the broad class of purine derivatives, the purin-8(9H)-one scaffold has emerged as a particularly promising pharmacophore. This structural motif is characterized by a carbonyl group at the 8-position of the purine ring system. The presence of this carbonyl group, along with potential substitution points at other positions, allows for a variety of molecular interactions with biological targets.

The purin-8(9H)-one core is a key feature in a number of compounds investigated for their therapeutic potential, particularly as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purin-8(9H)-one scaffold can be elaborated with various substituents to create compounds that fit into the ATP-binding site of specific kinases, thereby inhibiting their activity.

Research Landscape of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one and Related Analogues

The specific compound, this compound, belongs to a class of 6-chloro-9-substituted purine derivatives that have been synthesized and investigated for their biological activities. The chlorine atom at the 6-position is a common feature in many purine-based kinase inhibitors, as it can be a key interaction point within the enzyme's active site or serve as a handle for further chemical modification.

Research into related 2,7,9-trisubstituted 8-oxopurines has shed light on the structure-activity relationships of this class of compounds. For instance, studies on FMS-like tyrosine kinase 3 (FLT3) inhibitors have explored the impact of various substituents at the 9-position of the purin-8-one core. In this context, it has been observed that increasing the size of a cycloalkyl moiety at the 9-position can influence the compound's inhibitory potency against certain kinases. Specifically, a slight improvement in anti-kinase activity was noted when moving from a cyclopentyl to a cycloheptyl group at this position. nih.gov This suggests that the cycloheptyl group in this compound may contribute favorably to its biological activity profile.

While detailed research findings specifically on this compound are not extensively published, the existing literature on analogous compounds provides a strong rationale for its potential as a biologically active molecule, likely in the realm of kinase inhibition. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClN4O |

|---|---|

Molecular Weight |

266.73 g/mol |

IUPAC Name |

6-chloro-9-cycloheptyl-7H-purin-8-one |

InChI |

InChI=1S/C12H15ClN4O/c13-10-9-11(15-7-14-10)17(12(18)16-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,16,18) |

InChI Key |

DROLAJPVLAXEIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 Cycloheptyl 7h Purin 8 9h One and Analogues

Strategies for Purine (B94841) Ring Construction

The formation of the bicyclic purine core, consisting of a fused pyrimidine and imidazole ring, is the foundational step in the synthesis of 6-chloro-9-cycloheptyl-7H-purin-8(9H)-one. Various methods have been developed to construct this essential heterocyclic system.

Annulation Reactions from Pyrimidine and Imidazole Precursors

A common and versatile approach to the purine skeleton involves the cyclization of appropriately substituted pyrimidine or imidazole precursors. The Traube purine synthesis, a classical example, typically starts with a 4,5-diaminopyrimidine. This intermediate is then reacted with a one-carbon synthon, such as formic acid or a derivative, to form the imidazole ring, thus completing the purine structure.

For the synthesis of 8-oxopurines like the target compound, a 4,5-diaminopyrimidin-6-one can be utilized as the starting pyrimidine. The cyclization to form the fused imidazole ring can be achieved using various reagents that introduce the C8-carbonyl group.

Conversely, the synthesis can commence from an imidazole precursor. A 4-aminoimidazole-5-carboxamide derivative can be cyclized with a suitable one-carbon source to form the pyrimidine ring. The choice of starting material and cyclization partner allows for the introduction of various substituents on the final purine ring.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including purines. ub.edumdpi.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve reaction yields and product purities. mdpi.org

In the context of purine synthesis, microwave heating can be effectively employed for the cyclization steps. For instance, the condensation of a 4,5-diaminopyrimidine with a cyclizing agent can be expedited under microwave irradiation, leading to a more efficient formation of the purine ring. ub.edu This technique is particularly advantageous for reactions that are sluggish under conventional heating.

One-Pot Synthetic Procedures for Purine Scaffold Assembly

To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot procedures for the assembly of the purine scaffold have been developed. These methods involve the sequential addition of reagents to a single reaction vessel to construct the bicyclic system in a continuous manner.

One such strategy may involve the reaction of a 5-amino-4-chloro-6-alkylaminopyrimidine with an alcohol and a Vilsmeier-type reagent (generated in situ from an N,N-dialkylamide) under strong basic conditions. researchgate.net This approach can lead to the formation of 6,8,9-trisubstituted purines in a single step, offering a streamlined route to complex purine derivatives. researchgate.net While this specific example leads to 6-alkoxy derivatives, the principle of one-pot assembly is a key strategy in modern synthetic chemistry.

Regioselective Functionalization of the Purine Nucleus

Once the purine core is established, the next critical phase is the regioselective introduction of the desired substituents at specific positions of the ring system. For this compound, this involves the introduction of a cycloheptyl group at the N9 position and a chlorine atom at the C6 position.

N-Alkylation Approaches (N7 and N9 Regioselectivity)

The alkylation of the purine ring can occur at either the N7 or N9 position of the imidazole ring, and achieving high regioselectivity is a significant synthetic challenge. Direct alkylation of a purine with an alkyl halide under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its thermodynamic stability. nih.gov

Several factors influence the N7/N9 regioselectivity, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. To favor N9 alkylation, specific strategies can be employed. The use of bulkier alkylating agents can sterically hinder attack at the N7 position. Furthermore, the reaction conditions can be optimized to favor the formation of the N9-alkylated product. For instance, microwave-assisted alkylation has been shown to improve regioselectivity and reaction times. ub.edu The choice of base is also crucial, with bases like tetrabutylammonium hydroxide showing good results in promoting N9-alkylation. ub.edu

In the synthesis of this compound, the introduction of the cycloheptyl group would likely be achieved by reacting the 6-chloro-7H-purin-8(9H)-one intermediate with a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a suitable base.

| Alkylating Agent | Base | Solvent | Conditions | Outcome |

| Methyl Iodide | DBU | Acetonitrile | 48 h | Mixture of N7 and N9 methylated products ub.edu |

| Methyl Bromide | (Bu)4NOH | Acetonitrile | Microwave, 60°C, 30 min | Regioselective N9-methylation ub.edu |

| Benzyl Bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C | High yield of N9-benzylated product ub.edu |

Substitution and Modification at the C-6 Position

The introduction of the chlorine atom at the C6 position is a key step in the synthesis of the target molecule. This is typically achieved by the chlorination of a precursor containing a hydroxyl group at the C6 position, which exists in tautomeric equilibrium with the 8-oxo form (hypoxanthine or a derivative thereof).

A common and effective method for this transformation is the treatment of the hypoxanthine derivative with a chlorinating agent such as phosphorus oxychloride (POCl3). prepchem.comresearchgate.netgoogle.com This reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. prepchem.comgoogle.com The reaction converts the C6-hydroxyl group into a chloro substituent, which is a versatile handle for further synthetic modifications if needed.

For the synthesis of this compound, the chlorination step could be performed on 9-cycloheptylhypoxanthine. This intermediate would be synthesized by the N9-alkylation of hypoxanthine with a cycloheptyl halide, as described in the previous section.

| Starting Material | Chlorinating Agent | Additive | Outcome |

| Hypoxanthine | Phosphorus oxychloride | N,N-dimethylaniline | 6-chloropurine (B14466) hydrochloride prepchem.com |

| Hypoxanthine | Phosphorus oxychloride | - | 6-chloropurine (under pressure) google.com |

| Acetylhypoxanthine | Phosphorus oxychloride | Tertiary amine | 6-chloropurine google.com |

Derivatization at the C-8 Position

The C-8 position of the purine ring is a common site for chemical modification to produce analogues of the target compound. Direct functionalization at this position can be achieved through lithiation. For instance, 9-substituted 2-amino-6-chloropurines can be efficiently halogenated, alkylated, or formylated at the C-8 position. researchgate.net This process typically involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate a C-8-lithiated species at low temperatures (e.g., below -70°C in tetrahydrofuran). researchgate.net This highly reactive intermediate can then be quenched with various electrophiles to introduce the desired substituent.

For example, reacting the C-8 lithiated purine with p-toluenesulfonyl chloride can introduce a chlorine atom, providing a new method for preparing 8-chloropurine nucleosides. researchgate.net Similarly, reaction with methyl iodide (MeI) or methyl formate (HCO2Me) can yield 8-methyl or 8-formyl derivatives, respectively. researchgate.net This strategy highlights a versatile pathway to a range of C-8 substituted purines, which are valuable for developing new therapeutic agents.

Another approach involves the synthesis of the purine ring itself, where the C-8 substituent is introduced during the final ring-closing step. researchgate.net This allows for variation at the C-8 position by selecting different reagents for the cyclization process.

Introduction of Diverse Substituents at N-9

The substituent at the N-9 position of the purine core is crucial for the molecule's interaction with biological targets and influences properties like solubility. The cycloheptyl group in the title compound is just one of many possibilities that can be introduced at this position.

Direct alkylation of a purine derivative, such as 6-chloropurine, with an appropriate alkyl halide under basic conditions is a common method. nih.gov However, this direct approach often leads to a mixture of N-7 and N-9 isomers. nih.gov The thermodynamically more stable N-9 isomer is frequently the major product, especially with prolonged reaction times or heating. nih.gov

To achieve greater regioselectivity for the N-9 position, the Mitsunobu reaction is a powerful alternative. This reaction allows for the coupling of alcohols to the N-9 position of the purine ring under mild conditions. This method is particularly useful for introducing a wide range of substituents, including benzylic, allylic, propargylic, and various aliphatic alcohols, with good to excellent yields. researchgate.net For instance, N-9 alkylation of 2,6-dichloropurine can be performed using different alcohols under Mitsunobu conditions. beilstein-journals.org

The choice of the N-9 substituent, such as medium-sized alkyl chains, can be strategic to enhance solubility in both organic and aqueous media, which is beneficial for cell membrane permeability and biological testing. beilstein-journals.org

| Method | Reagents | Key Features | Typical Products |

| Direct Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Can produce mixtures of N-7 and N-9 isomers. nih.govbeilstein-journals.org | N-9-alkylpurines, N-7-alkylpurines |

| Mitsunobu Reaction | Alcohol, DEAD, PPh3 | High regioselectivity for N-9; mild conditions. researchgate.net | N-9-substituted purines with various functional groups. |

| Vorbrüggen Reaction | Silylated purine, Alkyl halide, Lewis acid (e.g., SnCl4) | Used for tert-alkylation; can favor N-7 or N-9 depending on conditions. nih.gov | N-9-(tert-alkylated) purines. nih.gov |

Advanced Coupling and Derivatization Reactions

Modern synthetic organic chemistry offers powerful tools to further elaborate the purine scaffold, enabling the creation of complex and highly functionalized analogues.

Cross-Coupling Methodologies for Purine Elaboration

The chlorine atom at the C-6 position of 6-chloropurine derivatives is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. It involves the reaction of the 6-chloropurine with a boronic acid in the presence of a palladium catalyst and a base. acs.orgthieme-connect.comacs.org This method has been successfully used to synthesize a variety of 6-aryl- and 6-alkenylpurines in moderate to excellent yields. thieme-connect.comscispace.com The reaction conditions, such as the choice of solvent and base, can be optimized depending on the electronic properties of the boronic acid used. thieme-connect.comscispace.com For example, anhydrous conditions in toluene with potassium carbonate are often preferred for electron-rich arylboronic acids, while aqueous conditions in DME may be better for electron-poor ones. thieme-connect.comscispace.com

The Sonogashira coupling, another palladium-catalyzed reaction, can be used to introduce alkynyl groups at the C-6 position. Furthermore, the Buchwald-Hartwig amination allows for the installation of various amine substituents. These cross-coupling reactions are highly versatile and can be applied to purine bases and their nucleoside derivatives. acs.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh3)4, K2CO3 | 6-Aryl/Alkenyl-purines. acs.orgthieme-connect.comscispace.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 6-Alkynyl-purines |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand | 6-Amino-purines (Adenines) |

| Heck Reaction | Alkene | Pd catalyst, Base | 6-Alkenyl-purines. acs.org |

Chiral Synthesis and Stereochemical Control in Purine Analogues

The introduction of chirality into purine analogues can significantly impact their biological activity and selectivity for specific receptors or enzymes. bohrium.com Stereochemical control is often focused on the substituent attached to the purine ring, particularly at the N-9 position, mimicking the chiral ribose sugar found in natural nucleosides.

Chiral synthesis can be achieved by using enantiomerically pure starting materials. For example, a chiral alcohol can be coupled to the N-9 position of the purine base using methods like the Mitsunobu reaction. This approach transfers the chirality of the alcohol to the final purine analogue.

Alternatively, asymmetric synthesis methodologies can be employed to create a chiral center during the synthesis. While less common for the direct purine core, the elaboration of substituents using stereoselective reactions is a viable strategy. For instance, a prochiral ketone on a C-6 substituent could be reduced asymmetrically to create a chiral alcohol. The development of purine nucleosides and their analogues bearing chiral substituents is a promising area for discovering novel therapeutics for a range of diseases, including cancer and viral infections. bohrium.com

Biological Activity Profiling of 6 Chloro 9 Cycloheptyl 7h Purin 8 9h One and Its Derivatives in Vitro Studies

Antineoplastic and Cytotoxic Potential

The quest for novel anticancer agents has driven extensive research into purine (B94841) analogs. The substitution patterns on the purine ring have been shown to be critical in determining their cytotoxic and antiproliferative properties.

Furthermore, investigations into 6,8,9-trisubstituted purine analogs, where the 9-position is occupied by a cyclopentyl group, have revealed potent cytotoxic activities against various cancer cell lines. One such compound displayed remarkable anticancer activities against a panel of hepatocellular carcinoma cell lines, with IC50 values ranging from 2.9 to 9.3 µM. nih.gov The presence of a cycloalkyl group at the N9 position appears to be a favorable feature for cytotoxicity.

Another study on 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines showed that some of these derivatives are potent cytotoxic agents against MCF-7 (breast), HCT-116 (colon), A-375 (melanoma), and G-361 (melanoma) cancer cell lines, with IC50 values in the single-digit micromolar range. nih.gov

Table 1: Antiproliferative Activity of Selected Purine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivative nih.gov | A549 (Lung) | 2.80 |

| 6,8,9-trisubstituted purine analog (9-cyclopentyl) nih.gov | Huh7 (Liver) | 2.9 |

| 6,8,9-trisubstituted purine analog (9-cyclopentyl) nih.gov | FOCUS (Liver) | < 9.3 |

| 6,8,9-trisubstituted purine analog (9-cyclopentyl) nih.gov | SNU475 (Liver) | < 9.3 |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate nih.gov | MCF-7 (Breast) | < 10 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate nih.gov | HCT-116 (Colon) | < 10 |

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, a form of programmed cell death. Research on 6-chloro-purine derivatives suggests that this class of compounds can indeed trigger apoptotic pathways in cancer cells. For example, a study on a 6-chloro-purine derivative indicated that it could induce apoptosis, possibly through the intrinsic pathway. nih.gov In another investigation, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs were found to induce apoptosis in hepatocellular carcinoma cells. nih.gov

Purine analogues are also known to interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. nih.gov The specific mechanisms of cell cycle modulation can vary depending on the chemical structure of the purine derivative and the type of cancer cell. nih.govresearchgate.net For instance, some purine-based compounds have been shown to cause an accumulation of cells in the G1 phase of the cell cycle. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. The purine scaffold is a well-established template for the design of kinase inhibitors.

A highly relevant study on 2,7,9-trisubstituted purin-8-ones as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), provides strong evidence for the potential of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one as a kinase inhibitor. nih.gov In this research, it was observed that the size of the cycloalkyl moiety at the N9 position of the purine ring influenced the anti-kinase potency. Specifically, an increase in the size of the cycloalkyl group from cyclopentyl to cycloheptyl resulted in a slight improvement in inhibitory activities against several kinases, including FLT3. researchgate.net This suggests that the cycloheptyl group in the title compound could be beneficial for kinase inhibition. The study identified a 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one derivative as a potent FLT3 inhibitor with an IC50 of 70 nM. nih.gov

Modulation of Purinergic Signaling Pathways and Receptor Interactions

Purinergic signaling, which involves the activation of purinergic receptors by extracellular nucleotides like ATP and adenosine (B11128), plays a crucial role in a myriad of physiological processes. While direct studies on the interaction of this compound with specific purinergic receptors are not extensively documented in publicly available research, the broader class of purine analogs has been a subject of investigation for their potential to modulate these pathways.

The structural similarity of the purine core to endogenous ligands allows for potential interactions with various P1 (adenosine) and P2 (ATP) receptor subtypes. Research into purinergic receptor ligands is a dynamic field, with efforts focused on developing selective agonists and antagonists for therapeutic applications. The discovery of such ligands often involves high-throughput screening and structural modifications of known purinergic compounds. Computational modeling and cryo-electron microscopy are increasingly utilized to understand the binding of small molecules to these receptors, aiding in the rational design of new modulators.

It is hypothesized that substitutions at the C6 and N9 positions of the purine ring, such as the chloro and cycloheptyl groups in the titular compound, could influence the binding affinity and selectivity towards different purinergic receptor subtypes. However, without specific experimental data, the precise nature of these interactions remains speculative. Further in vitro binding assays and functional studies would be necessary to elucidate the specific effects of this compound on purinergic signaling pathways.

Enzyme Inhibition Studies (e.g., HDAC, Topoisomerase, Aldose Reductase)

The inhibitory potential of purine derivatives against various enzymes has been a significant area of drug discovery research. The following subsections summarize the findings related to the inhibition of histone deacetylases (HDACs), topoisomerases, and aldose reductase by compounds structurally related to this compound.

Several studies have highlighted the potential of purine-based compounds as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are validated targets in cancer therapy.

One study reported the design and synthesis of purine-based hydroxamic acid derivatives as potent HDAC inhibitors. figshare.com Compound 10o from this series, featuring a morpholinopurine cap, demonstrated significant inhibitory activity against multiple HDAC isoforms. figshare.comacs.org Another series of purine/purine isosteres linked to an N-(2-aminophenyl)-benzamide unit also yielded potent HDAC inhibitors, with compound 14 showing strong inhibition of HDAC1, 2, and 3. nih.gov Furthermore, a series of substituted purine hydroxamic acids were developed, with compound 5r exhibiting potent HDAC1 and HDAC2 inhibitory activity. rsc.org

| Compound | HDAC Isoform(s) | IC50 (nM) |

|---|---|---|

| 10o | Class I and IIb | Data not specified |

| 14 | HDAC1 | 108 |

| 14 | HDAC2 | 585 |

| 14 | HDAC3 | 563 |

| 5r | HDAC1/2 | 75 |

Purine analogs have been identified as a novel structural class of catalytic topoisomerase II inhibitors. aacrjournals.orgnih.govaacrjournals.org These enzymes are crucial for managing DNA topology during replication and transcription, making them important targets for anticancer drugs.

A screening of the National Cancer Institute's diversity set identified NSC35866 , a S6-substituted thioguanine analog, as a catalytic inhibitor of human topoisomerase IIα. nih.govaacrjournals.org This compound was found to inhibit both the DNA strand passage and the ATPase activity of the enzyme. nih.govaacrjournals.org Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, NSC35866 acts as a catalytic inhibitor, antagonizing the effects of poisons like etoposide. nih.gov Further research led to the development of rationally designed purine diamino analogues as potent ATP-competitive catalytic inhibitors of topoisomerase II, with Quinoline aminopurine 1 (QAP 1) showing submicromolar IC50 values for inhibiting topoisomerase II ATPase and decatenation activities. nih.gov

| Compound | Target | Activity | IC50 |

|---|---|---|---|

| NSC35866 | Topoisomerase IIα | Catalytic Inhibition | Data not specified |

| Quinoline aminopurine 1 (QAP 1) | Topoisomerase II | ATP-competitive Inhibition | Submicromolar |

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibiting this enzyme is a therapeutic strategy to manage these conditions.

A series of 9H-purin-6-amine derivatives were designed and synthesized as aldose reductase inhibitors. nih.gov These compounds, featuring a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid group, were found to be potent and selective inhibitors of aldose reductase 2 (ALR2). nih.gov Notably, compound 4e from this series displayed the most potent activity with a very low IC50 value. nih.gov The structure-activity relationship studies emphasized the importance of the carboxylic acid group and halogen substitutions on the benzylamine moiety for potent and selective inhibition. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| 4e | Aldose Reductase 2 (ALR2) | 0.038 |

Structure Activity Relationship Sar Studies of 6 Chloro 9 Cycloheptyl 7h Purin 8 9h One Analogues

Influence of Substituents at the N-9 Position (e.g., Cycloheptyl Moiety) on Biological Activity

The substituent at the N-9 position of the purine (B94841) ring plays a crucial role in orienting the molecule within the binding pocket of target enzymes and can significantly influence potency and selectivity. In the case of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one, the cycloheptyl group is a key determinant of its biological activity.

Studies on a series of 2,7,9-trisubstituted 8-oxopurines as FMS-like tyrosine kinase 3 (FLT3) inhibitors have shed light on the impact of the N-9 cycloalkyl group size. Research indicates that a slight improvement in anti-kinase potencies can be observed as the size of the cycloalkyl moiety at the N-9 position increases. nih.gov Specifically, the transition from a cyclopentyl to a cycloheptyl group has been associated with enhanced inhibitory activity. nih.gov This suggests that the larger, more flexible cycloheptyl ring may allow for more optimal hydrophobic interactions within the ATP-binding site of certain kinases.

The table below illustrates the trend of increasing potency with the size of the cycloalkyl group at the N-9 position for a series of FLT3 inhibitors.

| Compound ID | N-9 Substituent | FLT3 IC50 (nM) |

| 15a | Cyclopentyl | 70 |

| 15b | Cyclohexyl | 50 |

| 15d | Cycloheptyl | 30 |

Data derived from studies on 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors. nih.gov

This trend highlights the importance of the N-9 substituent's size and lipophilicity in achieving potent kinase inhibition. The cycloheptyl group, in this context, appears to provide a favorable balance of these properties for interacting with the target enzyme.

Impact of C-6 Halogen Atom Modifications on Pharmacological Profile

The C-6 position of the purine ring is a critical site for modification, and the nature of the substituent at this position can dramatically alter the pharmacological profile of the compound. The chlorine atom in this compound serves as a versatile handle for introducing further diversity through nucleophilic substitution reactions.

The electronegativity and size of the halogen atom at C-6 can influence the electronic distribution within the purine ring and its interaction with key residues in the enzyme's active site. While direct comparative studies on a 9-cycloheptyl-purin-8-one scaffold are limited, research on related 6-chloropurine (B14466) derivatives provides valuable insights. The chlorine atom is often utilized as a leaving group to be replaced by various amine, ether, or thioether moieties to explore interactions in the solvent-exposed region of the kinase hinge.

Role of C-8 Substitutions in Modulating Efficacy and Selectivity

The C-8 position of the purine scaffold points towards the solvent-exposed region in many kinase binding sites, making it an attractive point for modification to enhance efficacy and selectivity. Substitutions at this position can influence the molecule's solubility, cell permeability, and potential to form additional interactions with the target protein.

In a series of 2,7,9-trisubstituted purin-8-ones, the substitution at the C-8 position was found to be critical for potent kinase inhibition. For example, replacing the oxo group at C-8 with a trifluoromethyl group dramatically improved the inhibitory activities against a panel of kinases, including FLT3 and CDK4. nih.gov This suggests that the electronic properties and the ability of the C-8 substituent to engage in specific interactions are key determinants of potency.

The following table demonstrates the impact of C-8 substitution on the inhibitory activity of purine analogues.

| Compound Series | C-8 Substituent | General Kinase Activity |

| 8-oxo | =O | Moderate |

| 12a-12d | -CF3 | Significantly Improved |

Data based on the study of 2,7,9-trisubstituted 8-oxopurines. nih.gov

These findings underscore the importance of the C-8 position in fine-tuning the pharmacological properties of purine-based inhibitors.

Effects of Structural Variations at Other Purine Positions (e.g., C-2, N-7)

Structural modifications at the C-2 and N-7 positions of the purine ring have also been shown to be important for modulating the biological activity of this class of compounds.

The C-2 position is often involved in hydrogen bonding interactions with the hinge region of protein kinases. Introducing various amino or other hydrogen-bonding groups at this position can significantly enhance binding affinity. In many purine-based kinase inhibitors, a small amine substituent at C-2 is crucial for anchoring the molecule in the ATP-binding pocket.

The N-7 position of the purine ring can also be a site for substitution, although it is generally less frequently modified than other positions. Alkylation or other modifications at N-7 can alter the electronic properties of the purine ring system and influence the preferred tautomeric state. Studies on 2,7,9-trisubstituted 8-oxopurines revealed that the presence and nature of a substituent at N-7 can modulate the selectivity between different kinases. For example, the introduction of an isopropyl group at the N-7 position was found to substantially increase the selectivity towards FLT3 kinase. nih.gov Conversely, compounds lacking a substituent at the N-7 position displayed no significant potency against the tested kinases. nih.gov

Stereochemical Considerations in Activity and Selectivity

If a chiral center is introduced, for instance, by substitution on the cycloheptyl ring or at another position, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for a more favorable interaction with the chiral environment of the enzyme's binding site compared to its mirror image.

For example, in a study of 2,7,9-trisubstituted purin-8-ones, a 4-methylcyclohexyl group was used as an N-9 substituent. nih.gov The presence of a methyl group on the cycloalkyl ring introduces a chiral center, and it is likely that the individual enantiomers would display different binding affinities and inhibitory potencies. The separation and biological evaluation of individual stereoisomers are therefore crucial steps in the optimization of such lead compounds.

Computational Chemistry and Molecular Modeling for 6 Chloro 9 Cycloheptyl 7h Purin 8 9h One Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

While specific molecular docking studies on 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one are not extensively documented in publicly available literature, research on structurally similar 2,7,9-trisubstituted 8-oxopurines provides valuable insights into the potential interactions of this compound. For instance, studies on inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, have explored the binding of purin-8-one derivatives.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (FLT3) |

| Hydrogen Bond | Purin-8-one core | Cysteine in the hinge region |

| Hydrophobic Interaction | 9-cycloheptyl group | Leucine, Valine |

| Halogen Bond | 6-chloro group | Glycine, Alanine |

This table is illustrative and based on docking studies of analogous compounds.

These simulations suggest that this compound could potentially bind to kinase targets in a similar fashion, with the cycloheptyl group playing a significant role in establishing hydrophobic interactions within the binding pocket.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are foundational strategies in medicinal chemistry.

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. As discussed in the molecular docking section, if the crystal structure of a target protein is available, molecules like this compound can be computationally "docked" into the active site to predict binding modes and affinities. This approach allows for the rational design of modifications to the ligand to improve its fit and interactions with the target.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach utilizes the information from a set of known active molecules (ligands) to develop a model that defines the essential structural features required for biological activity. Common LBDD methods include:

Pharmacophore Modeling: This involves identifying the common spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.

For the purin-8-one scaffold, a ligand-based approach could be highly valuable. By comparing the activities of a series of analogs with different substituents at the C6 and N9 positions, a QSAR model could be developed. For example, a study on 2,7,9-trisubstituted purin-8-ones as FLT3 inhibitors demonstrated that variations in the substituents at the N7 and N9 positions significantly modulate activity and selectivity. Specifically, the presence of larger cycloalkyl groups, such as cycloheptyl, at the N9 position was explored and found to be compatible with potent inhibition of FLT3.

A hypothetical QSAR study for a series of 6-chloro-9-cycloalkyl-7H-purin-8(9H)-ones might reveal the following relationships:

| Structural Feature | Impact on Activity (Hypothetical) |

| Size of N9-cycloalkyl group | Increased size up to a certain point may enhance hydrophobic interactions and improve potency. |

| Presence of 6-chloro group | May contribute to binding through halogen bonding or by influencing the electronic properties of the purine (B94841) ring. |

| Substituents at other positions | Could be explored to modulate solubility, metabolic stability, and target selectivity. |

This table is illustrative of the types of insights that could be gained from a QSAR study.

Prediction of ADMET Properties for In Silico Profiling

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to have poor pharmacokinetic or safety profiles.

A variety of computational models, often based on machine learning algorithms trained on large datasets of experimental data, can predict a wide range of ADMET properties. For this compound, an in silico ADMET profile would typically include predictions for the parameters listed in the table below.

| ADMET Parameter | Predicted Property | Importance |

| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the drug will go in the body and how much will be available to act on the target. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts potential drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Renal clearance | Indicates how the drug is eliminated from the body. |

| Toxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity | Flags potential for cardiotoxicity, genotoxicity, and long-term toxicity. |

This table outlines the types of ADMET properties that are typically predicted in silico. Specific predicted values for this compound are not available in the public domain.

By generating such a profile, researchers can identify potential liabilities of this compound and prioritize it for further development or guide modifications to improve its ADMET properties.

Analytical and Characterization Methodologies for Purine Derivatives

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For a compound like 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one, ¹H NMR would reveal characteristic signals for the purine (B94841) ring protons and the protons of the cycloheptyl group. The chemical shifts, splitting patterns, and integration of these signals would confirm the presence and connectivity of these structural fragments. Similarly, ¹³C NMR would provide data on the number and chemical environment of all carbon atoms in the molecule, including the carbonyl carbon of the purinone ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | s | 1H | C2-H |

| ~4.5 | m | 1H | N9-CH (cycloheptyl) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 | C=O |

| ~152 | C6 |

| ~148 | C2 |

| ~145 | C4 |

| ~120 | C5 |

| ~55 | N9-CH (cycloheptyl) |

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, the expected molecular ion peak would correspond to its molecular weight. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of pharmaceutical compounds. A sample of this compound would be injected into an HPLC system, and its elution profile would be monitored. A single, sharp peak would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Typical HPLC Parameters for Purine Derivatives

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. A spot of the compound on a TLC plate will travel a certain distance relative to the solvent front, and this retention factor (Rf) is a characteristic of the compound in a given solvent system.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. To date, the specific crystal structure of this compound has not been reported in the scientific literature. However, the general methodology would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the molecule.

Future Perspectives and Research Directions for 6 Chloro 9 Cycloheptyl 7h Purin 8 9h One

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The successful clinical development of any new chemical entity hinges on the availability of a robust and scalable synthetic route. For 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one, future research should prioritize the development of novel synthetic pathways that are not only efficient but also economically viable for large-scale production.

Current synthetic strategies for similar purin-8-one derivatives often involve multi-step sequences. For instance, the synthesis of 2,7,9-trisubstituted 8-oxopurines has been achieved through a route starting from commercially available pyrimidines, involving steps like reductive amination, cyclization, and subsequent functionalization. nih.gov One area of exploration could be the development of continuous flow processes, which have been successfully applied to the synthesis of other chlorinated heterocyclic intermediates. figshare.comx-mol.net Continuous manufacturing offers advantages in terms of safety, reproducibility, and scalability.

Furthermore, the application of modern catalytic methods could significantly enhance efficiency. For example, the use of palladium catalysts in cross-coupling reactions has proven effective in the synthesis of other purine (B94841) derivatives. Research into novel catalytic systems for the key bond-forming steps in the synthesis of this compound could lead to shorter reaction times, milder conditions, and higher yields.

Table 1: Potential Strategies for Enhanced Synthesis

| Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Development of stable intermediates and optimization of reactor conditions. |

| Novel Catalytic Methods | Increased efficiency, milder reaction conditions, and higher yields. | Screening of catalysts for key C-N and C-Cl bond formations. |

| Convergent Synthesis | Reduced number of linear steps and increased overall yield. | Design of key fragments for late-stage coupling. |

Diversification of Chemical Space around the Purin-8(9H)-one Core for Lead Optimization

Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a systematic exploration of the chemical space around its purin-8(9H)-one core is warranted.

Structure-activity relationship (SAR) studies on analogous 2,7,9-trisubstituted 8-oxopurines have revealed that modifications at various positions on the purine ring can significantly impact biological activity. For example, the size of the cycloalkyl moiety at the 9-position has been shown to influence the inhibitory potency against certain kinases. nih.gov A future research direction would be to synthesize a library of analogs of this compound with variations at the cycloheptyl group, such as different ring sizes (e.g., cyclopentyl, cyclohexyl) or the introduction of substituents on the cycloalkyl ring.

Furthermore, the chlorine atom at the 6-position is a key functional group that can be exploited for further diversification. It can serve as a handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions. This would allow for the exploration of interactions with different sub-pockets of target proteins. The goal of such diversification is to improve the "drug-likeness" of the lead compound, avoiding issues such as "molecular obesity" which can lead to poor pharmacokinetic profiles. scienceopen.com

Table 2: Proposed Modifications for Lead Optimization

| Position of Modification | Proposed Changes | Rationale |

| 9-cycloheptyl group | Varying ring size (cyclopentyl, cyclohexyl), introducing substituents. | To probe the size and nature of the binding pocket and improve potency. |

| 6-chloro group | Replacement with other halogens, small alkyl groups, or aromatic rings. | To modulate electronic properties and explore additional binding interactions. |

| 2-position | Introduction of various amine or aryl substituents. | To enhance selectivity and potency based on SAR of related compounds. |

Identification of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of purine analogs exhibits a wide range of biological activities. A crucial future direction is to identify the specific proteins or pathways with which this compound interacts.

High-throughput screening against a panel of disease-relevant targets, such as kinases, proteases, and metabolic enzymes, would be a logical first step. The 6-chloropurine (B14466) moiety, for instance, is present in nucleoside analogs that have shown antiviral activity, suggesting that this compound could be investigated for its potential as an antiviral agent. nih.govnih.gov Furthermore, some 6-chloropurine derivatives have demonstrated antileukemic properties. iiarjournals.org

The purin-8-one core is also found in inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more kinases involved in cancer progression. Therefore, comprehensive kinase profiling is a high-priority research area.

Table 3: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale | Suggested Initial Screens |

| Oncology | Purine analogs are known kinase inhibitors and antimetabolites. | Kinase profiling assays, cancer cell line proliferation assays. |

| Virology | 6-chloropurine nucleoside analogs exhibit antiviral activity. | Antiviral assays against a panel of viruses. |

| Immunology/Inflammation | Purinergic signaling plays a key role in immune regulation. | Assays for cytokine production and immune cell activation. |

Advanced Mechanistic Investigations into Cellular Pathways

Once promising biological activity is identified, it is imperative to conduct advanced mechanistic studies to understand how this compound exerts its effects at a cellular level. This involves elucidating the specific cellular pathways that are modulated by the compound.

For instance, if the compound is found to be a kinase inhibitor, downstream signaling pathways should be investigated. Techniques such as Western blotting can be used to assess the phosphorylation status of key signaling proteins. For example, inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer, have been developed from purine scaffolds. researchgate.net Similarly, the MAPK/RAS signaling pathway is another critical pathway in cancer that can be targeted by purine derivatives. nih.gov

Furthermore, understanding the compound's impact on broader cellular processes, such as the cell cycle and apoptosis, is crucial. Cell-based assays can determine if the compound induces cell cycle arrest or triggers programmed cell death. Pathway enrichment analysis of transcriptomic or proteomic data from cells treated with the compound can provide a global view of the affected cellular networks. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one?

- Methodological Answer : Synthesis typically involves cyclization and functionalization of purine precursors. For example, one-pot condensation methods (similar to chromenoquinoline synthesis) can be adapted by substituting starting materials with cycloheptyl derivatives and optimizing reaction conditions (temperature: 80–100°C, solvent: DMF or THF, catalysts: Lewis acids like AlCl₃). Reaction progress should be monitored via TLC, and purity assessed using HPLC .

- Key Data : In analogous purine syntheses, reaction times vary from 4–12 hours depending on catalysts (e.g., 85% yield with AlCl₃ vs. 60% without) .

Q. How can the purity and structure of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).

- Spectroscopy : Confirm via -NMR (e.g., δ 1.94–4.54 ppm for cycloheptyl protons) and -NMR (carbonyl signal ~170 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z corresponding to C₁₂H₁₄ClN₅O (exact mass calculated via software like Mercury ).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Use SHELXL for refinement, focusing on torsion angles of the cycloheptyl group to detect puckering inconsistencies .

- Validation Tools : Employ Mercury’s packing similarity analysis to compare experimental data with computational models (e.g., DFT-optimized structures). Discrepancies >0.05 Å in bond lengths suggest refinement errors .

Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints (e.g., IC₅₀ values ±2 SD from mean).

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Compare potency against control compounds via ANOVA with post-hoc Tukey tests .

- Software : Implement Python libraries (SciPy, StatsModels) for automated analysis .

Q. How does the chlorine substituent influence binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., 6-fluoro or 6-bromo derivatives) and assay against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to quantify halogen bonding interactions.

- Data Interpretation : Chlorine’s electronegativity and van der Waals radius enhance binding vs. smaller halogens (e.g., improved by 1.2 kcal/mol in chloro vs. fluoro analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental logP values?

- Methodological Answer :

- Experimental Measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Calibration : Adjust atomic contribution parameters in software like MarvinSuite to align with empirical data. For example, cycloheptyl’s hydrophobicity may be underestimated in default settings .

Structural and Mechanistic Insights

Q. What techniques elucidate the role of the cycloheptyl group in metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.